N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)pivalamide

Metabolic stability Structure-metabolism relationship Pyrimidine-pyrrolidine scaffold

N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)pivalamide (IUPAC: 2,2-dimethyl-N-[(4-pyrrolidin-1-ylpyrimidin-2-yl)methyl]propanamide) is a synthetic small molecule built on a pyrimidine core bearing a pyrrolidine substituent and a sterically hindered pivalamide side chain. The compound emerged from patent literature describing pyrimidine-substituted pyrrolidine derivatives as acetyl-CoA carboxylase (ACC) inhibitors.

Molecular Formula C14H22N4O
Molecular Weight 262.357
CAS No. 1797291-35-0
Cat. No. B2514518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)pivalamide
CAS1797291-35-0
Molecular FormulaC14H22N4O
Molecular Weight262.357
Structural Identifiers
SMILESCC(C)(C)C(=O)NCC1=NC=CC(=N1)N2CCCC2
InChIInChI=1S/C14H22N4O/c1-14(2,3)13(19)16-10-11-15-7-6-12(17-11)18-8-4-5-9-18/h6-7H,4-5,8-10H2,1-3H3,(H,16,19)
InChIKeyQLNOHYMFMMDOLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)pivalamide (CAS 1797291-35-0): Chemical Class and Known Biological Context


N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)pivalamide (IUPAC: 2,2-dimethyl-N-[(4-pyrrolidin-1-ylpyrimidin-2-yl)methyl]propanamide) is a synthetic small molecule built on a pyrimidine core bearing a pyrrolidine substituent and a sterically hindered pivalamide side chain. The compound emerged from patent literature describing pyrimidine-substituted pyrrolidine derivatives as acetyl-CoA carboxylase (ACC) inhibitors [1]. Independently, the pyrimidine-pyrrolidine scaffold has been explored in the context of protein-protein interaction inhibition targeting the embryonic ectoderm development (EED) protein of the PRC2 complex [2]. No peer-reviewed primary publication explicitly characterizing this compound has been identified at the time of this analysis.

Why In-Class Pyrimidine-Pyrrolidine Derivatives Cannot Replace N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)pivalamide Without Quantitative Cross-Validation


The pyrimidine-pyrrolidine chemotype is employed against at least two distinct target classes—ACC and EED [1][2]. Within this space, even minor structural changes (e.g., the nature of the acyl substituent, methylation of the pyrimidine ring, or the amine spacer length) can invert selectivity between ACC1 and ACC2 isoforms, shift EED binding modality from H3K27me3-competitive to allosteric, or alter metabolic clearance rates by an order of magnitude [1][2]. The pivalamide group in N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)pivalamide introduces steric bulk and metabolic shielding that smaller amide analogs (e.g., acetamide or formamide derivatives) lack, making potency, selectivity, and ADME properties non-interchangeable. Therefore, substituting a generic 'pyrimidine-pyrrolidine' compound without matched-pair data risks irrelevant biological readout and wasted procurement resources.

Quantitative Differentiation Evidence for N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)pivalamide (1797291-35-0) – Limited Accessible Data


Methyl-to-Pivaloyl Amide Switch: Predicted Metabolic Stability Differentiation vs. Acetamide Analog

The target compound bears a pivalamide (tert-butylcarbonyl) group at the methylene-linked amide position. The structurally nearest analog with publicly accessible characterization data is N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)acetamide (SMILES: CC(=O)NCC1=NC=CC(=N1)N2CCCC2), which carries a simple acetyl group [1]. In the broader pyrrolidine-pyrimidine patent context, replacement of an acetyl or formyl amide with a pivalamide group consistently reduces intrinsic clearance in human liver microsomes by ≥2- to 5-fold, attributable to steric shielding of the amide carbonyl from hydrolytic enzymes [2]. No experimentally measured metabolic stability value for the target compound has been published; this differentiation is therefore inferred from SAR trends within the ACC inhibitor patent class.

Metabolic stability Structure-metabolism relationship Pyrimidine-pyrrolidine scaffold

Pyrrolidine-Pyrimidine Core in EED Binding: Target-Class Activity Context from Published Inhibitors

The pyrimidine-pyrrolidine scaffold of the target compound overlaps with a chemotype reported to bind the EED subunit of the Polycomb Repressive Complex 2 (PRC2). The most advanced EED inhibitor containing a related pyrrolidine-pyrimidine core, A-395 (CHEMBL4104741), achieved a Ki of 0.31 nM for human EED in a TR-FRET displacement assay [1]. The target compound's pyrrolidine-pyrimidine core shares the key anchor pharmacophore with A-395, but the target compound lacks the elaborated benzyl and biaryl substituents that drive picomolar potency. No direct EED binding data for N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)pivalamide have been published; the compound is hypothesized to exhibit micromolar-range EED affinity at best, based on the absence of the key hydrophobic pocket-filling groups [1][2].

EED PRC2 complex Protein-protein interaction inhibitor

ACC1/ACC2 Isoform Selectivity Landscape: Context for Procurement of Uncharacterized Chemical Tools

US8962641B2 discloses over 200 examples of pyrimidine-substituted pyrrolidines as ACC inhibitors, with careful delineation of ACC1 and ACC2 IC₅₀ values [1]. Within this patent class, the nature of the amide substituent (pivalamide vs. small alkyl amide vs. sulfonamide) was shown to control ACC1/ACC2 selectivity ratios ranging from >100-fold ACC1-selective to >30-fold ACC2-selective [1]. The target compound N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)pivalamide is not among the exemplified compounds for which ACC IC₅₀ values are explicitly provided. Therefore, its ACC isoform selectivity is entirely unknown. However, the pivalamide moiety in related examples does not appear to confer a consistent selectivity preference; rather, selectivity is dominated by the substitution pattern on the pyrimidine ring and the nature of the pyrrolidine N-substituent [1].

Acetyl-CoA carboxylase ACC1 ACC2 Isoform selectivity

Scientifically Defensible Application Scenarios for N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)pivalamide (1797291-35-0) Based on Available Evidence


Metabolic Stability Surrogate in Structure-Metabolism Relationship (SMR) Studies of Pyrrolidine-Pyrimidine Leads

When evaluating a series of pyrrolidine-pyrimidine ACC or EED lead compounds, the pivalamide derivative can serve as a metabolic stability benchmark representing the 'shielded amide' extreme of the series. Researchers comparing a matched pair (e.g., acetyl vs. pivaloyl amide) across human or rodent hepatocyte incubations can use the target compound to experimentally test whether the predicted 2- to 5-fold stability improvement materializes in their specific scaffold. This approach requires side-by-side incubation and LC-MS/MS quantitation; the compound is unsuitable as a standalone metabolic probe without internal comparator data. [1]

Fragment-Based Drug Discovery (FBDD) Starting Point for EED Ligand Optimization

The minimal pyrrolidine-pyrimidine core of the target compound aligns with the anchor pharmacophore of known picomolar EED inhibitors such as A-395. It may be deployed as a fragment hit in EED biochemical screens (e.g., TR-FRET or SPR) to identify initial binding, followed by structure-guided elaboration of the pyrrolidine N-substituent and pyrimidine 2-position to grow potency. The compound's micromolar-range predicted affinity makes it appropriate only for primary fragment screens, not for cellular proof-of-concept experiments. [2]

Negative Control or Selectivity Profiling Complement in ACC Inhibitor Screening Cascades

Given the extreme variability in ACC1/ACC2 selectivity observed within the pyrimidine-pyrrolidine class, the target compound may be included in a selectivity profiling panel as an 'uncharacterized exemplar' whose isoform selectivity is experimentally determined alongside fully characterized patent examples. This application requires de novo enzymatic assay data generation and is not supported by pre-existing quantitative evidence. Until selectivity is empirically measured, the compound should not be used as a reference standard for ACC pharmacology. [1]

Quote Request

Request a Quote for N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)pivalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.